molecular formula C21H16ClN3O4S B4659072 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE

5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE

Cat. No.: B4659072
M. Wt: 441.9 g/mol
InChI Key: GAWZAYATPSBGGB-UHFFFAOYSA-N
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Description

5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different quinazolinone derivatives, while reduction could produce various furan-based compounds.

Scientific Research Applications

5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[(2-chloro-6-methylphenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S/c1-12-5-4-7-15(22)18(12)28-11-13-9-10-17(29-13)19(26)24-25-20(27)14-6-2-3-8-16(14)23-21(25)30/h2-10H,11H2,1H3,(H,23,30)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWZAYATPSBGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 2
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 4
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 5
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Reactant of Route 6
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE

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